Ethyl 2-hydroxy-3-nitrobenzoate
Description
Ethyl 2-hydroxy-3-nitrobenzoate is an aromatic ester featuring a hydroxyl group at the ortho position (C2) and a nitro group at the meta position (C3) relative to the ethyl ester moiety. This compound’s structure enables intramolecular hydrogen bonding between the hydroxyl and ester carbonyl groups, influencing its reactivity and physical properties. The methyl derivative exhibits a planar molecular geometry stabilized by an intramolecular O–H⋯O hydrogen bond and weak intermolecular C–H⋯O interactions . The ethyl variant likely shares similar electronic characteristics but may differ in solubility and steric effects due to the bulkier ethyl group.
Properties
IUPAC Name |
ethyl 2-hydroxy-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9(12)6-4-3-5-7(8(6)11)10(13)14/h3-5,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVQYWYUMIQBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-3-nitrobenzoate can be synthesized through the esterification of 2-hydroxy-3-nitrobenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a small amount of sulfuric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxy-3-nitrobenzoic acid and ethanol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-hydroxy-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-hydroxy-3-nitrobenzoic acid and ethanol.
Scientific Research Applications
Organic Synthesis
Ethyl 2-hydroxy-3-nitrobenzoate serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as:
- Reduction : The nitro group can be converted to an amino group.
- Substitution : The hydroxy group can participate in nucleophilic substitution reactions.
- Ester Hydrolysis : The ester bond can be hydrolyzed under acidic or basic conditions.
Biological Activities
The compound has been studied for its potential biological activities, including:
- Antimicrobial Properties : Exhibits significant activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
- Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways.
Pharmaceutical Development
This compound is being explored for its potential use in drug development, particularly:
- As a scaffold for designing new therapeutic agents targeting specific diseases.
- Its derivatives may exhibit enhanced pharmacological activities.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of multidrug-resistant bacteria. Results indicated that the compound significantly inhibited bacterial growth, suggesting its potential as an alternative treatment option in antibiotic resistance scenarios.
Case Study 2: Anti-inflammatory Mechanism
Research focused on the anti-inflammatory properties of this compound demonstrated its ability to inhibit pro-inflammatory cytokines in vitro, indicating its potential role in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Methyl 2-hydroxy-3-nitrobenzoate
Key Differences :
- Ester Group : Methyl vs. ethyl. The ethyl group increases hydrophobicity and may lower melting points compared to the methyl analog.
- Crystal Packing : The methyl derivative’s crystal structure (space group P2₁/c) shows planar geometry with intramolecular H-bonding. Ethyl substitution could disrupt packing efficiency due to steric hindrance .
- Applications : The methyl variant is used in crystallography studies, while ethyl esters are more common in organic synthesis as intermediates.
Ethyl 4-nitrobenzoate Derivatives
lists Ethyl 4-nitrophenylacetate and Ethyl 4-nitrocinnamate. Key comparisons include:
- Nitro Position : Para-nitro (C4) vs. meta-nitro (C3). The para-nitro group enhances electron-withdrawing effects, increasing electrophilicity at the ester carbonyl.
- Reactivity : Para-substituted derivatives are more reactive in nucleophilic acyl substitutions, whereas meta-nitro compounds (like the target) may exhibit unique regioselectivity in further functionalization .
Ethyl 3-nitrobenzoate (No Hydroxyl Group)
- Functional Groups : Lacks the ortho-hydroxyl group, eliminating intramolecular H-bonding. This reduces acidity (pKa) and solubility in polar solvents.
- Spectroscopic Data: IR spectra for Ethyl 3-nitrobenzoate (NIST data) show strong C=O (ester) and NO₂ stretches, whereas the target compound’s hydroxyl group would introduce O–H stretching (~3200 cm⁻¹) .
Ethyl 4-hydroxy-3-nitrobenzoate
Ethyl 2-nitro-3-(thiophen-3-yl)benzoate
- Substituent Effects : The thiophene ring introduces sulfur-based resonance and π-stacking capabilities, enhancing electronic delocalization. This contrasts with the target compound’s hydroxyl group, which prioritizes H-bonding and polarity .
Data Tables
Table 1: Structural and Functional Group Comparison
Table 2: Electronic Effects of Substituents
| Compound | Nitro Position | Hydroxyl Position | Electronic Impact |
|---|---|---|---|
| This compound | Meta (C3) | Ortho (C2) | Strong resonance stabilization |
| Ethyl 4-hydroxy-3-nitrobenzoate | Meta (C3) | Para (C4) | Reduced steric hindrance |
| Ethyl 2-nitro-3-(thiophen)benzoate | Ortho (C2) | N/A | Enhanced π-delocalization via sulfur |
Biological Activity
Ethyl 2-hydroxy-3-nitrobenzoate (C9H9NO5) is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a nitro group and a hydroxy group on a benzoate framework, which contributes to its unique reactivity and biological interactions. The compound is synthesized as an ester derivative of 2-hydroxy-3-nitrobenzoic acid, making it versatile in various chemical reactions such as reduction, substitution, and hydrolysis.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's Minimum Inhibitory Concentration (MIC) values suggest potent antibacterial effects, comparable to known antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
2. Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Animal model studies demonstrated that this compound can reduce inflammation markers, indicating potential therapeutic applications in inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that participate in redox reactions, while the hydroxy group can form hydrogen bonds with proteins or nucleic acids, influencing their function .
Proposed Pathways
- Reduction Pathway : The nitro group is reduced to an amino group, which may contribute to the compound's reactivity and interaction with cellular components.
- Hydrogen Bonding : The hydroxy group facilitates interactions with biological macromolecules, potentially modulating signaling pathways involved in inflammation and microbial resistance.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. Results indicated that the compound effectively inhibited growth at low concentrations, showcasing its potential as a lead compound for antibiotic development .
Case Study 2: Anti-inflammatory Activity
In a preclinical model of acute inflammation, this compound was administered to mice subjected to carrageenan-induced paw edema. The results revealed a significant reduction in edema compared to controls, suggesting that the compound could be developed into a therapeutic agent for managing inflammatory conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
